molecular formula C6H7N5O3 B12358118 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid

3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid

Cat. No.: B12358118
M. Wt: 197.15 g/mol
InChI Key: LMHYDKWREQJOHL-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid is a compound known for its significant antitumor activity. It is structurally related to temozolomide, a well-known chemotherapeutic agent used in the treatment of glioblastoma and anaplastic astrocytoma . This compound has been the subject of extensive research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid involves multiple steps. One common method includes the reaction of 5-aminoimidazole-4-carboxamide with methyl isocyanate, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties. These derivatives are often tested for their potential therapeutic applications .

Scientific Research Applications

3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid involves its conversion to an active form that can methylate DNA. This methylation leads to DNA damage, which can trigger cell death in tumor cells. The compound targets specific DNA sequences and disrupts the replication process, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid is unique due to its enhanced water solubility and potent antitumor activity compared to its analogs. It has shown greater efficacy in inhibiting the growth of certain tumor cells, making it a promising candidate for further development .

Properties

Molecular Formula

C6H7N5O3

Molecular Weight

197.15 g/mol

IUPAC Name

3-methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid

InChI

InChI=1S/C6H7N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2,8-9H,1H3,(H,12,13)

InChI Key

LMHYDKWREQJOHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C=NC(=C2NN1)C(=O)O

Origin of Product

United States

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